4-Bromo-3-fluoro-2-iodobenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-fluoro-2-iodobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrFIO. It is a compound of interest in organic synthesis due to its unique combination of bromine, fluorine, and iodine substituents on the benzene ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-fluoro-2-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of a suitable benzaldehyde derivative, followed by selective bromination, fluorination, and iodination steps. Each halogenation step requires specific reagents and conditions to ensure the correct substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and the use of catalysts to enhance reaction rates. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Bromo-3-fluoro-2-iodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the halogen atoms can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products:
Oxidation: 4-Bromo-3-fluoro-2-iodobenzoic acid.
Reduction: 4-Bromo-3-fluoro-2-iodobenzyl alcohol.
Substitution: 4-Azido-3-fluoro-2-iodobenzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-fluoro-2-iodobenzaldehyde is utilized in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the development of molecular probes and imaging agents.
Medicine: Intermediate in the synthesis of potential therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-3-fluoro-2-iodobenzaldehyde depends on its application. In organic synthesis, it acts as an electrophilic aromatic compound, participating in various substitution and addition reactions. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromo-2-fluoro-3-iodobenzaldehyde
- 4-Bromo-3-fluoro-2-chlorobenzaldehyde
- 4-Bromo-3-fluoro-2-methylbenzaldehyde
Comparison: 4-Bromo-3-fluoro-2-iodobenzaldehyde is unique due to the presence of three different halogen atoms, which provides distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a broader range of functionalization possibilities and is particularly useful in the synthesis of complex molecules.
Eigenschaften
Molekularformel |
C7H3BrFIO |
---|---|
Molekulargewicht |
328.90 g/mol |
IUPAC-Name |
4-bromo-3-fluoro-2-iodobenzaldehyde |
InChI |
InChI=1S/C7H3BrFIO/c8-5-2-1-4(3-11)7(10)6(5)9/h1-3H |
InChI-Schlüssel |
ILBZFXWPHIYERZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C=O)I)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.